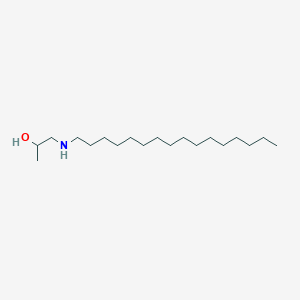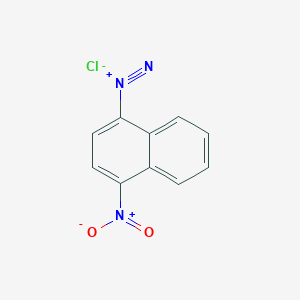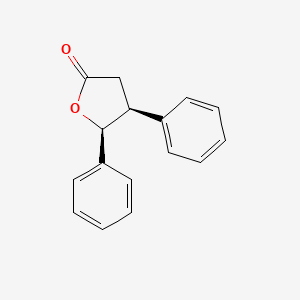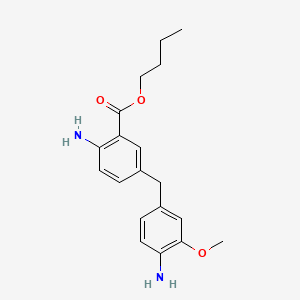
Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, butyl ester is a complex organic compound with a unique structure that includes both amino and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, butyl ester typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid derivatives with butanol under acidic conditions. The amino and methoxy groups are introduced through subsequent reactions involving nitration, reduction, and methylation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using benzoic acid derivatives and butanol. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to enhance the reaction rate and yield. The process is followed by purification steps including distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, butyl ester undergoes various chemical reactions including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, butyl ester involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in binding to enzymes or receptors, leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid derivatives: Compounds like methyl benzoate and ethyl benzoate share similar ester functional groups.
Amino benzoic acids: Compounds such as 4-aminobenzoic acid have similar amino functional groups.
Methoxy benzoic acids: Compounds like 3-methoxybenzoic acid contain similar methoxy groups.
Uniqueness
Benzoic acid, 2-amino-5-((4-amino-3-methoxyphenyl)methyl)-, butyl ester is unique due to the combination of amino, methoxy, and ester functional groups in a single molecule. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
66037-59-0 |
|---|---|
Molecular Formula |
C19H24N2O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
butyl 2-amino-5-[(4-amino-3-methoxyphenyl)methyl]benzoate |
InChI |
InChI=1S/C19H24N2O3/c1-3-4-9-24-19(22)15-11-13(5-7-16(15)20)10-14-6-8-17(21)18(12-14)23-2/h5-8,11-12H,3-4,9-10,20-21H2,1-2H3 |
InChI Key |
MOEPMBLEZKAXNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


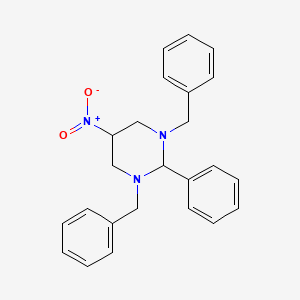
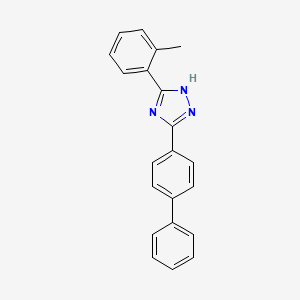

![4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile](/img/structure/B14469360.png)

![[1,1'-Biphenyl]-4-ol, 4'-(dodecyloxy)-](/img/structure/B14469369.png)
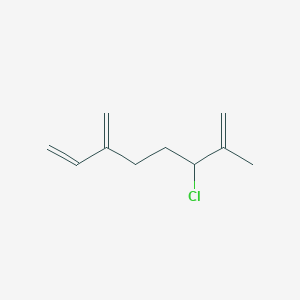
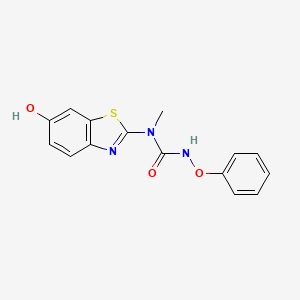
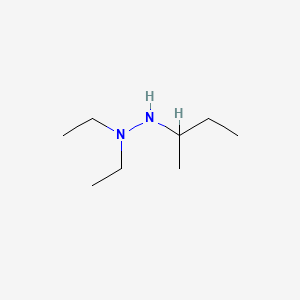
![5-ethoxy-2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B14469396.png)
